2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile

Lipophilicity Drug-likeness ADME profile

2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a synthetic small molecule (MF: C₁₈H₁₉FN₄O₂S; MW: 374.43 g/mol) characterized by a 4,6-dimethylnicotinonitrile core linked via a piperazine bridge to a 4-fluorophenylsulfonyl moiety. It belongs to the class of arylsulfonylpiperazine derivatives, which have been explored as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs) and as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Molecular Formula C18H19FN4O2S
Molecular Weight 374.43
CAS No. 478081-73-1
Cat. No. B2582294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
CAS478081-73-1
Molecular FormulaC18H19FN4O2S
Molecular Weight374.43
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C18H19FN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3
InChIKeyQDJLMBBNIKPDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile (CAS 478081-73-1) for Research Sourcing


2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a synthetic small molecule (MF: C₁₈H₁₉FN₄O₂S; MW: 374.43 g/mol) characterized by a 4,6-dimethylnicotinonitrile core linked via a piperazine bridge to a 4-fluorophenylsulfonyl moiety . It belongs to the class of arylsulfonylpiperazine derivatives, which have been explored as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs) and as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1][2]. The compound is primarily supplied as a research chemical (typical purity ~90%) for laboratory-scale discovery work .

Why Generic Substitution Is Not Advisable for 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile


Arylsulfonylpiperazine analogs with identical core scaffolds but divergent peripheral substituents display pronounced shifts in target potency and subtype selectivity. In published nAChR negative allosteric modulator (NAM) series, moving the fluorine from the para to the ortho position caused a 12-fold decrease in potency on Hα3β4 receptors (IC₅₀ from ~8 µM to 99.8 µM) [1]. Similarly, replacement of a 4-fluorophenyl with a benzyl group altered subtype selectivity profiles [1]. For the 11β-HSD1 target, minor aryl modifications changed IC₅₀ values by orders of magnitude [2]. Consequently, substituting 2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile with a closely related analog (e.g., the 4-bromophenyl or benzylsulfonyl variant) without matching experimental data can invalidate biological assay results.

Quantitative Differentiation Evidence for 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile (CAS 478081-73-1) Against Closest Analogs


Predicted Lipophilicity (LogP) Compared to Benzylsulfonyl and Bromophenyl Analogs

The ACD/Labs predicted LogP for the target compound (2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile) is 2.81, reflecting the moderate lipophilicity of the 4-fluorophenyl group . In contrast, the benzylsulfonyl analog (CAS 478081-75-3), where a CH₂ linker replaces the isosteric 4-fluorophenyl, is expected to exhibit a higher LogP (estimated ~3.3, based on the increased carbon count and loss of electronegative fluorine). The 4-bromophenyl analog (CAS 478081-74-2) is predicted to have a LogP ~3.2–3.5 due to the larger, more polarizable bromine atom. This LogP difference of ~0.4–0.7 log units can impact membrane permeability and non-specific binding profiles in cellular assays.

Lipophilicity Drug-likeness ADME profile

Hydrogen-Bond Acceptor Capacity Relative to Non-Fluorinated Sulfonylpiperazine Analogs

The para-fluorine atom on the sulfonylphenyl ring introduces a strong electron-withdrawing effect and an additional hydrogen-bond acceptor capability beyond the sulfonyl oxygens. The target compound has 6 H-bond acceptors (4 from SO₂, 1 from the piperazine amine, 1 from the 4-fluoro substituent) compared to 5 H-bond acceptors for the non-fluorinated phenyl analog (e.g., compound 18 in the sulfonylpiperazine nAChR series) [1]. In the 11β-HSD1 arylsulfonylpiperazine series, introduction of a 4-fluoro substituent improved inhibitory potency by up to 3-fold compared to the unsubstituted phenyl derivative [2].

Molecular recognition Binding interactions Electrostatic potential

Topological Polar Surface Area (TPSA) Differentiation from Diazepane Ring Analogs

The target compound contains a piperazine ring (6-membered), giving a predicted TPSA of 86 Ų . A closely related diazepane variant (2-{4-[(4-fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile, CAS 478256-84-7) replaces the piperazine with a 7-membered homopiperazine ring, which increases the TPSA to approximately 86–90 Ų and raises molecular weight by ~14 Da . For CNS-targeted programs, TPSA values below 90 Ų are considered favorable for passive blood-brain barrier penetration; however, the larger ring may alter conformational flexibility and target accommodation.

CNS permeability Blood-brain barrier TPSA

Ionization Behavior (pKa) and Solubility Divergence from 4-Bromophenyl and 4-Methylphenyl Analogs

The predicted pKa for the target compound is 6.34 ± 0.37 (most basic center, likely the piperazine nitrogen) . The 4-fluorophenyl group exerts a moderate electron-withdrawing inductive effect, lowering the basicity of the piperazine relative to electron-donating substituents. The 4-methylphenyl (tosyl) analog 2-(4-tosylpiperazin-1-yl)nicotinonitrile has a predicted pKa ~6.5–6.8 due to the electron-donating methyl group [1]. The 4-bromophenyl analog (CAS 478081-74-2) has a predicted pKa similar to the target (~6.3–6.4) but differs in LogD (pH 7.4) due to bromine's larger molar refractivity . At physiological pH 7.4, the target compound is predominantly un-ionized (LogD 2.65), favoring passive membrane permeation over the more ionized tosyl analog.

Solubility pH-dependent partitioning Formulation

Optimal Research Application Scenarios for 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile Based on Quantitative Evidence


Chemical Probe Development for nAChR Negative Allosteric Modulation with Defined Subtype Selectivity Window

In the sulfonylpiperazine NAM series, the para-fluorophenyl substitution on the sulfonyl group has been shown to maintain potency on Hα4β2 nAChRs while allowing tunable selectivity against Hα3β4 receptors, depending on the opposing fragment [1]. The target compound's 4,6-dimethylnicotinonitrile core provides a distinct amide bioisostere scaffold compared to the published lead series. Researchers can use this compound to probe whether the nicotinonitrile replacement retains the allosteric inhibition profile, leveraging the predicted LogP of 2.81 and TPSA of 86 Ų for optimal CNS exposure in cellular models .

11β-HSD1 Inhibitor Lead Optimization with Enhanced H-Bond Acceptor Capacity

Arylsulfonylpiperazines with 4-fluoro substitution have demonstrated up to 3-fold improvements in 11β-HSD1 inhibitory activity over unsubstituted phenyl derivatives [2]. The target compound incorporates both the 4-fluorophenylsulfonyl motif and the 4,6-dimethylnicotinonitrile head group, offering 6 H-bond acceptors. This compound is suitable for structure-activity relationship expansion around the nicotinonitrile core, where the dimethyl substitution pattern may further optimize steric complementarity with the 11β-HSD1 active site, as informed by available X-ray co-crystal structures of arylsulfonylpiperazine inhibitors [2].

Comparative Solubility and Permeability Screening in CNS Drug Discovery Panels

The target compound's predicted physicochemical profile (LogP 2.81, LogD 2.65 at pH 7.4, TPSA 86 Ų, pKa 6.34) positions it within favorable ranges for CNS drug-like space . In parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, this compound can serve as a benchmark for the piperazine-linked dimethylnicotinonitrile series, allowing direct comparison with the diazepane homolog (MW 388.46, larger ring) or the benzylsulfonyl analog (higher LogP) to quantify the impact of ring size and aryl substitution on permeability .

Fragment-Based Screening Library Component for Sulfonylpiperazine Chemotype Expansion

With a molecular weight of 374.43 Da and 4 freely rotatable bonds, the target compound occupies a favorable position at the boundary of fragment and lead-like chemical space . Its lower LogP relative to halogenated or benzyl analogs reduces the risk of non-specific aggregation in screening assays. Procurement of this specific compound, rather than a generic arylsulfonylpiperazine, ensures that the 4-fluorophenyl electronic effect and the 4,6-dimethyl substitution are consistently represented in hit expansion libraries targeting enzymes like 11β-HSD1 or nAChR subtypes [2].

Quote Request

Request a Quote for 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.